molecular formula C12H9F3N2OS B2751807 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 679391-42-5

2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2751807
CAS No.: 679391-42-5
M. Wt: 286.27
InChI Key: NEYUPSGBTRERJS-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Pyrimidines are a privileged scaffold in pharmaceutical development, known to exhibit a broad spectrum of biological activities. The specific substitution pattern on this compound—featuring a benzylsulfanyl group at the 2-position and a trifluoromethyl group at the 6-position—suggests its potential as a key intermediate or precursor for the synthesis of more complex molecules. Compounds with the trifluoromethylpyrimidine core are frequently investigated for their role as potent and selective enzyme inhibitors. Research into analogous structures has identified them as antagonists for targets like Toll-like Receptor 8 (TLR8), which is implicated in autoimmune diseases, and as selective inhibitors of cyclin-dependent kinases (CDKs) for oncology research . The benzylsulfanyl moiety is a common feature in bioactive compounds and can be crucial for interactions with enzyme binding sites. This molecule is intended for research applications only, including but not limited to, use as a standard in analytical studies, a building block in synthetic chemistry, or a core scaffold for the development of new therapeutic agents in hit-to-lead optimization campaigns. Please note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-benzylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c13-12(14,15)9-6-10(18)17-11(16-9)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYUPSGBTRERJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoroacetate-Based Cyclocondensation

A widely adopted method involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with benzylthio-substituted imidamides. For instance, 3-methoxypicolinimidamide (synthesized from 3-methoxypicolinonitrile via lithium bis(trimethylsilyl)amide treatment) reacts with the trifluoro ester under basic conditions (e.g., Et₃N in EtOH) at 80°C to yield the pyrimidine core. The benzylsulfanyl group is introduced during imidamide synthesis, ensuring regioselectivity at position 2.

Key Reaction Conditions

Component Quantity Solvent Temperature Yield
Ethyl trifluoro ester 1.9 mmol EtOH 80°C 62–72%
3-Methoxypicolinimidamide 1.3 mmol

This method achieves moderate yields (62–72%) but requires precise control of stoichiometry to avoid side reactions.

Thiourea-Mediated Cyclization

Alternative routes employ thiourea derivatives as sulfur donors. For example, 2-methylisothiourea sulfate reacts with 6-(trifluoromethyl)pyrimidinone precursors in refluxing acetone, followed by alkylation with benzyl iodide. The reaction proceeds via a [3 + 3] mechanism, with K₂CO₃ facilitating deprotonation:

$$
\text{6-(Trifluoromethyl)pyrimidinone} + \text{Benzyl iodide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}
$$

Purification via recrystallization (hexane/MeOH, 9:1) affords the product in 70–98% yields.

Direct Alkylation Methods

S-Alkylation of 2-Mercaptopyrimidines

A convergent strategy involves S-alkylation of 2-mercapto-6-(trifluoromethyl)pyrimidin-4-ol with benzyl bromide. The reaction is conducted in acetone under reflux with K₂CO₃ as a base, analogous to O-alkylation protocols reported for related compounds.

Optimized Protocol

  • Dissolve 2-mercapto-6-(trifluoromethyl)pyrimidin-4-ol (3 mmol) and K₂CO₃ (3 mmol) in acetone.
  • Add benzyl bromide (3 mmol) and reflux for 30 minutes.
  • Purify via column chromatography (hexane/EtOAc, 95:5).

This method achieves yields up to 85%, with the benzylsulfanyl group introduced efficiently at position 2.

Nucleophilic Aromatic Substitution

For halogenated precursors, 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol undergoes substitution with benzylthiol in DMF at 100°C. The electron-withdrawing trifluoromethyl group activates position 2 for nucleophilic attack:

$$
\text{2-Cl-6-CF}_3\text{-pyrimidin-4-ol} + \text{BnSH} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Yields range from 65–78%, contingent on the choice of base (e.g., Et₃N or DBU).

Purification and Characterization

Chromatographic Techniques

Compounds are typically purified via silica gel chromatography using hexane/EtOAc gradients (5–50% EtOAc). For example, this compound elutes at 20% EtOAc, yielding a pure product after solvent evaporation.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyrimidine-H), 7.42–7.53 (m, 5H, benzyl-H), 4.21 (s, 2H, SCH₂), 3.91 (s, 1H, OH).
  • X-ray Crystallography : Confirms the planar pyrimidine ring and S-benzyl orientation, with bond lengths of 1.76 Å (C–S).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Cyclocondensation 62–72% High Moderate Low
Direct S-Alkylation 70–98% High High Moderate
Nucleophilic Substitution 65–78% Medium Low High

Cyclocondensation offers regioselectivity but suffers from lower scalability. Direct alkylation balances yield and practicality, making it the preferred industrial route.

Chemical Reactions Analysis

Benzylsulfanyl Group

  • Oxidation : The –S–CH₂C₆H₅ group is oxidized to sulfone (–SO₂–CH₂C₆H₅) using mCPBA (meta-chloroperbenzoic acid) .

  • Nucleophilic displacement : Substitution with amines (e.g., benzylamine) occurs under basic conditions (e.g., NaH/DMF), yielding 2-aminopyrimidine derivatives .

Trifluoromethyl Group

  • Electrophilic effects : The –CF₃ group deactivates the pyrimidine ring, directing electrophilic substitutions (e.g., nitration) to the C5 position .

  • Stability : Resists hydrolysis under acidic/basic conditions due to strong C–F bonds, but can participate in radical reactions under UV irradiation .

C4 Hydroxyl Group

  • Phosphorylation : Reacts with phosphoryl chloride (POCl₃) to form 4-chloro intermediates, enabling further cross-coupling (e.g., Suzuki–Miyaura) .

  • Acylation : Forms esters with acyl chlorides (e.g., acetyl chloride) in the presence of bases like pyridine .

Sulfanyl-to-Amine Substitution

Reaction Conditions Yield Reference
2-(Benzylsulfanyl) → 2-AminoBenzylamine, NaH, DMF, 80°C72%
2-(Benzylsulfanyl) → 2-MethoxyMeONa, MeOH, reflux65%

C4 Hydroxyl Modifications

Reaction Conditions Product
Chlorination (OH → Cl)POCl₃, 110°C, 6 h4-Chloro-6-(trifluoromethyl)pyrimidine
Esterification (OH → OAc)Ac₂O, pyridine, RT4-Acetoxy derivative

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, releasing benzyl mercaptan and CO₂ .

  • Photodegradation : UV light induces cleavage of the C–S bond in the benzylsulfanyl group, forming disulfides .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it an essential intermediate in organic synthesis.

Biology

The compound has shown promise in biological research due to its potential as an enzyme inhibitor and its ability to interact with protein-ligand complexes. Key applications include:

  • Enzyme Inhibition Studies : The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Protein-Ligand Interaction Studies : The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding stability.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, suggesting its utility in drug development.

Industry

In industrial applications, this compound is explored for its potential in developing agrochemicals and materials with unique properties. Its trifluoromethyl group enhances lipophilicity, making it suitable for formulations requiring improved membrane permeability.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : The -CF₃ group at position 6 is conserved in most analogs due to its electron-withdrawing properties, which enhance binding to hydrophobic pockets in target proteins .
  • Position 2 Modifications: Substitutions like -SCH₃ (methylthio) or -NMe₂ (dimethylamino) alter electronic and steric profiles.

FABP4 Inhibition

The target compound exhibits micromolar inhibitory activity against FABP4, as demonstrated in co-crystallization studies (PDB: 1TOU). Pyridazinone-based bioisosteres (e.g., 4-amino-pyridazin-3(2H)-one) show comparable activity, highlighting the pyrimidine scaffold's versatility .

Acaricidal Activity

Derivatives such as 2-(2-Chloroallylthio)-6-(trifluoromethyl)pyrimidin-4-ol demonstrate acaricidal properties, with EC₅₀ values in the low micromolar range. The chloroallylthio group enhances reactivity toward biological nucleophiles, a feature absent in the benzylsulfanyl analog .

Physicochemical Properties

Property 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4-ol
Molecular Weight 325.33 (estimated) 210.18 207.16
LogP (Hydrophobicity) High (due to benzyl group) Moderate Low (polar dimethylamino group)
Synthetic Accessibility Challenging (multi-step synthesis) High (commercially available) Moderate

Notes:

  • Methylthio and dimethylamino analogs are more synthetically accessible, making them preferable for high-throughput screening .

Q & A

Q. What are the common synthetic routes for 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves functionalizing a pyrimidine core. A plausible route includes:

  • Step 1: Reacting 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol with benzyl mercaptan under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or THF) to substitute the chlorine atom with the benzylsulfanyl group .
  • Step 2: Optimize by varying temperature (60–80°C), reaction time (4–8 hours), and stoichiometric ratios (1:1.2 pyrimidine:thiol). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield (up to 85–90% reported for analogous compounds) .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify protons and carbons in the pyrimidine ring (δ ~6.5–7.5 ppm for aromatic protons) and benzyl group (δ ~3.8 ppm for –SCH₂–). The hydroxyl (OH) proton may appear as a broad singlet (~12–13 ppm) .
  • HR-MS: Confirm molecular weight (e.g., [M+H]+ expected at 327.0527 for C₁₂H₁₀F₃N₂OS) with <2 ppm error .
  • IR: Detect –OH stretching (~3200 cm⁻¹) and C=S/C-F vibrations (~1100–1250 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
  • Storage: Keep in a dry, cool environment (2–8°C) under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group.

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydroxyl group in this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electron density maps. The hydroxyl group at C4 is highly polarized, making it susceptible to nucleophilic substitution or hydrogen bonding in biological systems .
  • pKa Estimation: Tools like MarvinSketch predict a pKa ~8–9 for the hydroxyl group, suggesting moderate acidity under physiological conditions .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

Methodological Answer:

  • Dose-Response Studies: Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-type specificity .
  • Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) explains inconsistent in vivo vs. in vitro results .
  • Structural Analog Comparison: Compare with compounds like 2-((benzothiazolylmethyl)thio)-6-CF₃-pyrimidin-4-ol, which showed 89.5% yield and antitumor activity in MCF-7 cells .

Q. What is the mechanism of antitumor activity in structurally related compounds?

Methodological Answer:

  • Enzyme Inhibition: Similar compounds inhibit topoisomerase II by intercalating DNA, as shown via plasmid relaxation assays .
  • Apoptosis Induction: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays reveal dose-dependent apoptosis in treated cells .
  • Molecular Docking: AutoDock Vina simulations suggest the trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR) .

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